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Compound of Interest

Compound Name: Bromotrifluoroethylene

Cat. No.: B1204643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

bromotrifluoroethylene (C₂BrF₃), a halogenated ethylene derivative. The following sections

detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS)

characteristics. This document also includes detailed experimental protocols for acquiring this

spectroscopic data and a logical workflow for the analysis.

Spectroscopic Data
The spectroscopic data for bromotrifluoroethylene is summarized below. While experimental

infrared data is available, the nuclear magnetic resonance and mass spectrometry data are

predicted based on established principles of spectroscopy for analogous fluorinated and

brominated compounds, as specific experimental spectra are not readily available in public

databases.

Infrared (IR) Spectroscopy
The infrared spectrum of gaseous bromotrifluoroethylene reveals characteristic vibrational

modes for its functional groups. The fundamental planar and out-of-plane vibrational

frequencies are presented in Table 1.

Table 1: Infrared Vibrational Frequencies of Gaseous Bromotrifluoroethylene
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Vibrational Mode Frequency (cm⁻¹)

C=C Stretch (ν CC) 1783

C-F Stretch (ν CF) 1330

C-F Stretch (ν CF) 1203

C-F Stretch (ν CF) 1027

C-Br Stretch (ν CBr) 659

CF₂ Scissoring (δ CF₂) 510

CFBr Deformation (δ CFBr) 370

CF₂ Rocking (ρ CF₂) 311

CFBr Rocking (ρ CFBr) 160

CF₂ Wagging (β CF₂) 538

CFBr Wagging (β CFBr) 355

Torsion (τ) 150

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of fluorine, both ¹⁹F and ¹³C NMR spectroscopy are crucial for the

structural elucidation of bromotrifluoroethylene.

The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three

magnetically non-equivalent fluorine atoms. The chemical shifts are influenced by the electronic

environment, and the signals will exhibit splitting due to geminal (²JFF) and vicinal (³JFF)

couplings. Predicted chemical shifts are relative to CFCl₃ at 0 ppm.

Table 2: Predicted ¹⁹F NMR Data for Bromotrifluoroethylene
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Fluorine Atom
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (JFF, Hz)

F (gem to Br) -50 to -70 Doublet of doublets
²JF-F(cis), ³JF-

F(trans)

F (cis to Br) -90 to -110 Doublet of doublets
²JF-F(gem), ³JF-

F(trans)

F (trans to Br) -110 to -130 Doublet of doublets ²JF-F(gem), ³JF-F(cis)

The ¹³C NMR spectrum will display two signals for the two carbon atoms of the double bond.

These signals will be split into complex multiplets due to one-bond (¹JCF) and two-bond (²JCF)

couplings with the fluorine atoms.

Table 3: Predicted ¹³C NMR Data for Bromotrifluoroethylene

Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (JCF,
Hz)

C=CBrF 110 - 130
Doublet of doublets of

doublets

¹JC-F, ²JC-F(cis), ²JC-

F(trans)

C=CF₂ 140 - 160 Triplet of doublets ¹JC-F, ²JC-F

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of bromotrifluoroethylene is predicted to show a

characteristic molecular ion peak with an M+2 isotope peak of nearly equal intensity, which is

indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The fragmentation

pattern will be dominated by the loss of bromine and subsequent fluorine or CF₂ units.

Table 4: Predicted Mass Spectrometry Data (EI) for Bromotrifluoroethylene
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m/z
Predicted Relative
Intensity (%)

Assignment

162 ~50 [C₂F₃⁸¹Br]⁺ (Molecular Ion)

160 ~50 [C₂F₃⁷⁹Br]⁺ (Molecular Ion)

81 High [C₂F₃]⁺

79 Low [⁷⁹Br]⁺

81 Low [⁸¹Br]⁺

62 Moderate [C₂F₂]⁺

50 Moderate [CF₂]⁺

31 Moderate [CF]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of

bromotrifluoroethylene, a volatile gas at standard temperature and pressure.

Gas-Phase Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell

(typically with a path length of 10 cm or longer) and KBr or NaCl windows is required.

Sample Handling: a. Evacuate the gas cell to remove any atmospheric gases and moisture.

b. Introduce a gaseous sample of bromotrifluoroethylene into the cell to a desired pressure

(e.g., 10-50 torr). The pressure should be optimized to obtain an adequate signal-to-noise

ratio without excessive peak broadening.

Data Acquisition: a. Record a background spectrum of the evacuated gas cell. b. Acquire the

sample spectrum over a range of approximately 4000 to 400 cm⁻¹. c. Co-add a sufficient

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing: a. The final spectrum is obtained by ratioing the sample spectrum against

the background spectrum. b. The data is typically presented as absorbance or transmittance
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versus wavenumber (cm⁻¹).

Gas-Phase Nuclear Magnetic Resonance (NMR)
Spectroscopy

Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-

phase measurements or a standard liquid-state probe with a sealed capillary containing the

gaseous sample. A lock solvent (e.g., deuterated acetone or benzene) in a coaxial insert is

necessary for field stabilization.

Sample Preparation: a. Introduce gaseous bromotrifluoroethylene into a high-pressure

NMR tube or a sealed capillary at a controlled pressure. b. The sample tube is then placed

within the NMR probe.

¹⁹F NMR Data Acquisition: a. Tune the probe to the ¹⁹F frequency. b. Acquire the spectrum

using a standard pulse sequence (e.g., a simple pulse-acquire sequence). c. Set the spectral

width to encompass the expected chemical shift range for fluorinated alkenes (e.g., -40 to

-140 ppm). d. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Data Acquisition: a. Tune the probe to the ¹³C frequency. b. Use a pulse sequence

with proton decoupling. For quantitative measurements, an inverse-gated decoupling

sequence should be used to suppress the Nuclear Overhauser Effect (NOE). c. Set a

sufficiently long relaxation delay (D1) to allow for full relaxation of the carbon nuclei, which is

crucial for accurate integration. d. Acquire a larger number of scans compared to ¹⁹F NMR

due to the lower natural abundance of ¹³C.

Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID).

b. Phase and baseline correct the resulting spectrum. c. Reference the chemical shifts to an

appropriate standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹³C).

Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a

mass analyzer (e.g., quadrupole or time-of-flight).

Sample Introduction: a. Introduce the gaseous bromotrifluoroethylene sample into the ion

source via a gas inlet system or by direct injection of a small volume of the gas. b. Maintain a
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low sample pressure in the ion source to avoid ion-molecule reactions.

Ionization and Fragmentation: a. Bombard the sample molecules with a beam of electrons,

typically at an energy of 70 eV, to induce ionization and fragmentation.

Mass Analysis: a. Accelerate the resulting ions into the mass analyzer. b. Separate the ions

based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing: a. Detect the ions and generate a mass spectrum, which is

a plot of relative ion abundance versus m/z. b. Identify the molecular ion peak and the major

fragment ions to elucidate the molecular structure.

Visualization of Spectroscopic Analysis Workflow
The logical flow of analyzing bromotrifluoroethylene using the described spectroscopic

techniques is illustrated in the following diagram.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

Bromotrifluoroethylene (Gas)

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Vibrational Frequencies Chemical Shifts & Coupling Constants Mass Spectrum & Fragmentation Pattern

Molecular Structure Confirmation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of bromotrifluoroethylene.

To cite this document: BenchChem. [Spectroscopic Characterization of
Bromotrifluoroethylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204643#spectroscopic-data-of-
bromotrifluoroethylene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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